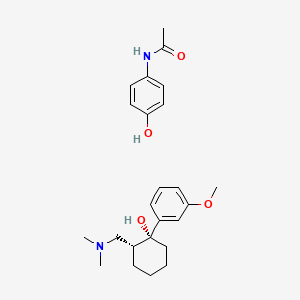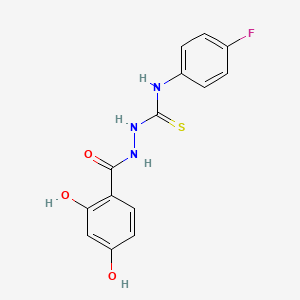
Benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide is a complex organic compound that belongs to the family of benzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with hydroxyl groups at the 2 and 4 positions, and a hydrazide group attached to a thioxomethyl group, which is further substituted with a 4-fluorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide typically involves multiple steps. One common method starts with the preparation of 2,4-dihydroxybenzoic acid, which can be synthesized from resorcinol via the Kolbe-Schmitt reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazides.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzoic acid: A simpler analog with similar hydroxyl substitutions but lacking the hydrazide and thioxomethyl groups.
4-Fluorobenzoic acid: Contains the fluorophenyl group but lacks the hydroxyl and hydrazide substitutions.
Benzoic acid hydrazide: Contains the hydrazide group but lacks the hydroxyl and fluorophenyl substitutions.
Uniqueness
The unique combination of hydroxyl, hydrazide, thioxomethyl, and fluorophenyl groups in benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide imparts distinct chemical and biological properties that are not observed in its simpler analogs. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
343-68-0 |
|---|---|
Molecular Formula |
C14H12FN3O3S |
Molecular Weight |
321.33 g/mol |
IUPAC Name |
1-[(2,4-dihydroxybenzoyl)amino]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C14H12FN3O3S/c15-8-1-3-9(4-2-8)16-14(22)18-17-13(21)11-6-5-10(19)7-12(11)20/h1-7,19-20H,(H,17,21)(H2,16,18,22) |
InChI Key |
IHNQTYHGDMJHHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=O)C2=C(C=C(C=C2)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


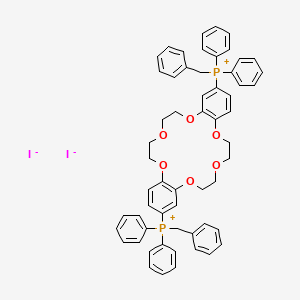
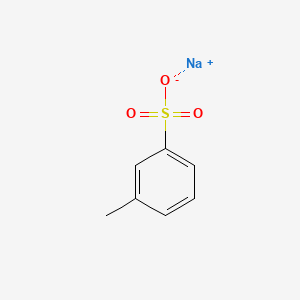


![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)
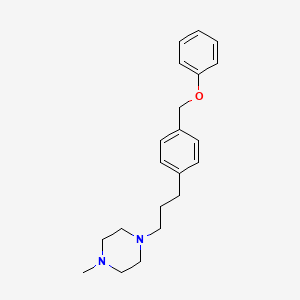



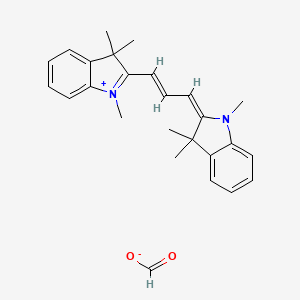
![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)


